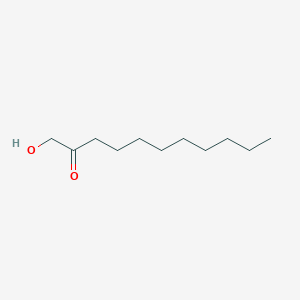

1-Hydroxyundecan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

76917-16-3 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

1-hydroxyundecan-2-one |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-11(13)10-12/h12H,2-10H2,1H3 |

InChI Key |

ITXAKAYTXBTIFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hydroxyundecan-2-one from Undecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hydroxyundecan-2-one from undecan-2-one, a key transformation in the synthesis of various organic molecules. The primary focus of this document is the α-hydroxylation of the ketone via its enolate, a common and effective method for introducing a hydroxyl group adjacent to a carbonyl.

Introduction

The conversion of undecan-2-one to this compound is a valuable synthetic step that finds applications in the development of pharmaceuticals and other fine chemicals. This transformation involves the selective oxidation of the carbon atom alpha to the carbonyl group. The most prevalent and well-documented method to achieve this is through the generation of an enolate from the starting ketone, followed by electrophilic oxidation. Several reagents have been developed for this purpose, with oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) being a prominent and efficient choice.[1] This guide will detail the synthesis utilizing MoOPH and provide the necessary experimental protocols.

Reaction Principle: α-Hydroxylation of Ketone Enolates

The fundamental principle behind the synthesis of this compound from undecan-2-one is the two-step process of enolate formation and subsequent oxidation.

-

Enolate Formation: Undecan-2-one, like other ketones with α-hydrogens, can be deprotonated at the α-carbon using a strong base to form a nucleophilic enolate.[2] The choice of base is crucial to ensure complete and regioselective enolate formation.

-

Electrophilic Oxidation: The generated enolate is then reacted with an electrophilic oxygen source. Reagents like MoOPH, Davis oxaziridines, or peroxyacids can serve as the oxygen atom donor.[1] MoOPH is particularly effective for the α-hydroxylation of carbonyl compounds.[1][3] The enolate attacks one of the peroxy oxygens of the MoOPH complex, leading to the formation of the α-hydroxy ketone after workup.[3]

Experimental Protocol: Synthesis using MoOPH

The following protocol is adapted from established procedures for the α-hydroxylation of ketones using MoOPH.[4][5]

3.1. Materials and Reagents

-

Undecan-2-one

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

10% aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

3.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.3. Procedure

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of undecan-2-one in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.05 to 1.1 equivalents) dropwise via an addition funnel, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

-

Hydroxylation:

-

In a separate flask, dissolve MoOPH (typically 1.2 to 1.5 equivalents) in anhydrous THF.

-

Slowly add the MoOPH solution to the enolate solution at -78 °C. To prevent side reactions, inverse addition (adding the enolate to the MoOPH solution) can also be employed.[1]

-

The reaction mixture will typically change color. Stir the reaction at a controlled low temperature (e.g., -78 °C to -20 °C) for a period of 20 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) at the low temperature, then allow the mixture to warm to room temperature with vigorous stirring.[4]

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃ (if necessary), and saturated aqueous NaCl (brine).[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data

The following table summarizes typical reaction parameters for the α-hydroxylation of ketones using MoOPH. Yields are generally good, but can vary depending on the substrate and reaction conditions.

| Parameter | Value/Range | Reference |

| Temperature | -78 °C to -20 °C | [1] |

| Reaction Time | 20 minutes - 3.5 hours | [4] |

| Yield | Generally high | [6] |

| Equivalents of Base (LDA) | 1.05 - 1.1 | General Practice |

| Equivalents of Oxidant (MoOPH) | 1.2 - 1.5 | General Practice |

Signaling Pathways and Experimental Workflows

5.1. Reaction Mechanism

The diagram below illustrates the proposed mechanism for the α-hydroxylation of undecan-2-one using MoOPH.

Caption: Proposed mechanism for the α-hydroxylation of undecan-2-one.

5.2. Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hexamethylphosphoric triamide (HMPA) , a component of MoOPH, is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]

-

Peroxide-containing compounds like MoOPH can be explosive and should be handled behind a safety shield.[7]

-

Lithium diisopropylamide (LDA) is a pyrophoric reagent and must be handled under an inert atmosphere.

-

Low-temperature reactions require careful monitoring to prevent uncontrolled warming.

Conclusion

The synthesis of this compound from undecan-2-one is efficiently achieved through the α-hydroxylation of its enolate. The use of MoOPH as the oxidizing agent provides a reliable method with generally high yields. This technical guide provides a detailed protocol and the necessary background for researchers to successfully perform this transformation. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthesis.

References

The Elusive Presence of 1-Hydroxyundecan-2-one in the Plant Kingdom: A Technical Guide for Researchers

A comprehensive review of the current scientific landscape reveals a notable absence of direct evidence for the natural occurrence of 1-Hydroxyundecan-2-one in plant species. Despite the widespread presence of its likely metabolic precursor, 2-undecanone, in various aromatic and medicinal plants, the hydroxylated form remains conspicuously undocumented in available literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this knowledge gap, proposing a hypothetical biosynthetic pathway and outlining detailed experimental protocols to investigate the potential existence and biological significance of this elusive keto-alcohol.

The Precursor: 2-Undecanone in Plants

While this compound is yet to be identified, its non-hydroxylated counterpart, 2-undecanone, is a well-characterized volatile organic compound found in a variety of plant species. It is a significant component of the essential oils of plants such as rue (Ruta graveolens), chameleon plant (Houttuynia cordata), and ginger (Zingiber officinale). The presence of 2-undecanone across different plant families suggests a conserved biosynthetic origin and potential ecological roles.

Table 1: Documented Natural Occurrence of 2-Undecanone in Various Plant Species

| Plant Species | Family | Plant Part(s) | Primary Method of Identification |

| Ruta graveolens | Rutaceae | Leaves, Stem, Roots | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Houttuynia cordata | Saururaceae | Rhizomes, Leaves, Stems | GC-MS, Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS |

| Zingiber officinale | Zingiberaceae | Rhizome | GC-MS |

| Musa sapientum (Banana) | Musaceae | Fruit | GC-MS |

| Syzygium aromaticum (Clove) | Myrtaceae | Buds | GC-MS |

| Psidium guajava (Guava) | Myrtaceae | Fruit | GC-MS |

| Fragaria × ananassa (Strawberry) | Rosaceae | Fruit | GC-MS |

| Solanum lycopersicum (Tomato) | Solanaceae | Fruit | GC-MS |

A Hypothetical Biosynthetic Pathway: The Hydroxylation of 2-Undecanone

The conversion of 2-undecanone to this compound would involve a hydroxylation reaction, a common biochemical transformation in plant secondary metabolism. While a specific enzyme for this reaction has not been identified, it is plausible that cytochrome P450 monooxygenases (CYP450s) or other oxidoreductases could catalyze this step. These enzymes are known for their role in the functionalization of a wide array of organic molecules, including the introduction of hydroxyl groups.

The proposed pathway would begin with the biosynthesis of fatty acids, leading to the formation of undecanoic acid. Subsequent β-oxidation and decarboxylation could yield 2-undecanone. The final, and currently hypothetical, step would be the regioselective hydroxylation at the C-1 position to form this compound.

Experimental Protocols for Investigation

The primary challenge in studying this compound is its unconfirmed presence in plants. Therefore, the initial experimental focus should be on the targeted detection and identification of this compound in plant matrices known to be rich in 2-undecanone.

Extraction and Isolation of 2-Undecanone and Potential Hydroxylated Metabolites

Objective: To extract a broad spectrum of volatile and semi-volatile compounds, including 2-undecanone and potentially this compound, from plant material.

Materials:

-

Fresh or dried plant material (e.g., Ruta graveolens leaves)

-

Solvents: n-hexane, dichloromethane, ethyl acetate, methanol (all analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Sample Preparation: Air-dry fresh plant material at room temperature or use lyophilized tissue. Grind the material to a fine powder.

-

Solvent Extraction:

-

Macerate 100 g of the powdered plant material with 500 mL of n-hexane for 24 hours at room temperature with occasional stirring.

-

Filter the extract and repeat the maceration process with the plant residue two more times.

-

Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

Sequentially repeat the extraction process on the same plant residue with dichloromethane, ethyl acetate, and finally methanol to obtain extracts of increasing polarity.

-

-

Fractionation by Column Chromatography:

-

The crude hexane or dichloromethane extract, being the most likely to contain the target compounds, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool similar fractions.

-

Analytical Methods for Detection and Quantification

Objective: To develop a sensitive and specific analytical method for the detection and potential quantification of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

GC-MS Protocol:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless mode to enhance sensitivity for trace analytes.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of compounds.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

-

Targeted Analysis: Use Selected Ion Monitoring (SIM) mode for key fragment ions of a synthesized this compound standard to increase sensitivity and selectivity.

LC-MS/MS Protocol:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) for a synthesized this compound standard. This will involve defining precursor-to-product ion transitions for high specificity.

Proposed Experimental Workflow

To systematically investigate the presence of this compound in plants, a structured workflow is essential. This workflow should encompass sample selection, extraction, analytical screening, and structural confirmation.

Biological Activities of 2-Undecanone: A Potential Analogy

The known biological activities of 2-undecanone may offer insights into the potential functions of its hydroxylated derivative. 2-Undecanone is primarily recognized for its insect-repellent properties and is used in some commercial animal repellents. It also exhibits antimicrobial and antifungal activities. The addition of a hydroxyl group could potentially modulate these activities, either by enhancing them, altering their specificity, or introducing new biological functions.

Table 2: Reported Biological Activities of 2-Undecanone

| Activity | Target Organism/System |

| Insect Repellent | Mosquitoes, various other insects |

| Animal Repellent | Dogs, cats |

| Antimicrobial | Various bacteria |

| Antifungal | Various fungi |

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open and intriguing question. While direct evidence is currently lacking, the widespread presence of its precursor, 2-undecanone, and the well-established enzymatic machinery for hydroxylation in plants provide a strong rationale for its potential existence. The experimental framework outlined in this guide offers a systematic approach for researchers to explore this possibility. The successful identification and characterization of this compound could unveil a novel natural product with potentially unique biological activities, opening new avenues for research in phytochemistry, chemical ecology, and drug discovery. Future research should focus on the targeted analysis of 2-undecanone-rich plant extracts, the synthesis of an analytical standard for this compound, and the investigation of the enzymatic conversion of 2-undecanone in plant systems.

Biological Activity of 1-Hydroxyundecan-2-one Enantiomers: A Technical Overview and Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological activity of the enantiomers of 1-Hydroxyundecan-2-one. A comprehensive review of the current scientific literature reveals a notable absence of studies specifically investigating the individual (R)- and (S)-enantiomers of this compound. However, research on structurally related chiral molecules, particularly undecan-2-ol, demonstrates significant enantioselective differences in antimicrobial activity. This guide will synthesize the available information on related compounds, discuss the fundamental principles of stereochemistry in pharmacology, and present standardized experimental methodologies for the future evaluation of this compound enantiomers. The content herein is intended to provide a foundational framework for researchers initiating studies in this area.

Introduction: The Critical Role of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug development.

While there is a lack of specific data on the biological activities of this compound enantiomers, studies on the related compound, undecan-2-ol, have shown that its enantiomers possess diverse antimicrobial activities, which are not always congruent with the activity of the racemic mixture. This underscores the high probability that the enantiomers of this compound will also exhibit distinct biological profiles.

Biological Activity of Structurally Related Compounds

Research into ketones and their corresponding secondary alcohols provides a basis for postulating the potential activities of this compound enantiomers. Studies on undecan-2-one and undecan-2-ol have primarily focused on their antimicrobial properties.

Antimicrobial Activity of Undecan-2-one

Undecan-2-one has demonstrated antimicrobial activity, although with some variability depending on the target organism. It has been reported to show low antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] However, it exhibits more significant activity against yeasts and molds.[1]

Enantioselective Antimicrobial Activity of Undecan-2-ol

The reduction of undecan-2-one yields the chiral secondary alcohol, undecan-2-ol. Studies on the enantiomers of undecan-2-ol have revealed that their antimicrobial activity can differ from each other and from the racemic mixture. This enantioselectivity highlights the importance of evaluating the individual stereoisomers of chiral compounds.

While specific quantitative data on the minimum inhibitory concentrations (MICs) or other activity metrics for the individual enantiomers of this compound are not available in the reviewed literature, the principle of enantioselective bioactivity is well-established.

Prospective Signaling Pathways and Mechanisms of Action

Given the antimicrobial activity of related compounds, the enantiomers of this compound may exert their effects through various mechanisms, including but not limited to:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the undecane chain could facilitate insertion into the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Key Enzymes: The hydroxyl and ketone functionalities could interact with the active sites of essential microbial enzymes. Due to the specific three-dimensional arrangement of atoms, one enantiomer may bind with higher affinity and inhibitory potency than the other.

-

Interference with Quorum Sensing: Some long-chain ketones and alcohols are known to interfere with bacterial communication pathways.

The following diagram illustrates a hypothetical signaling pathway where the (R)- and (S)-enantiomers of this compound exhibit differential binding to a microbial enzyme, leading to varying degrees of inhibition.

Experimental Protocols for Chiral Separation and Biological Evaluation

To elucidate the specific biological activities of this compound enantiomers, a systematic experimental approach is required. The following sections outline key methodologies.

Chiral Separation

The first critical step is the separation of the racemic mixture of this compound into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol for Chiral HPLC Separation:

-

Column Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. The selection of the appropriate column and mobile phase is crucial and often requires screening.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection if the compound possesses a chromophore. If not, a refractive index detector or a mass spectrometer can be employed.

-

Fraction Collection: Once the analytical method is established, it can be scaled up to a preparative or semi-preparative scale to collect sufficient quantities of each pure enantiomer for biological testing.

The following diagram illustrates a general workflow for chiral separation and subsequent analysis.

Biological Activity Assays

Once the pure enantiomers are obtained, their biological activities can be assessed using a variety of in vitro and in vivo assays.

4.2.1. Antimicrobial Susceptibility Testing

Broth Microdilution Method (for determining Minimum Inhibitory Concentration - MIC):

-

Prepare a stock solution of each enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium appropriate for the test microorganism.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.2.2. Cytotoxicity Assays

To assess the potential toxicity of the enantiomers against mammalian cells, standard cytotoxicity assays can be performed.

MTT Assay:

-

Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of each enantiomer and the racemic mixture for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Data Presentation

All quantitative data from biological assays should be presented in a clear and structured format to facilitate comparison between the enantiomers and the racemic mixture.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| (R)-1-Hydroxyundecan-2-one | |||

| (S)-1-Hydroxyundecan-2-one | |||

| Racemic this compound | |||

| Positive Control |

Table 2: Hypothetical Cytotoxicity Data

| Compound | IC50 (µM) in HeLa cells | IC50 (µM) in HEK293 cells |

| (R)-1-Hydroxyundecan-2-one | ||

| (S)-1-Hydroxyundecan-2-one | ||

| Racemic this compound | ||

| Positive Control |

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound enantiomers is currently unavailable, the principles of stereochemistry and evidence from structurally related compounds strongly suggest that the (R)- and (S)-enantiomers are likely to exhibit distinct biological profiles. This technical guide provides a roadmap for researchers to undertake a systematic investigation, from chiral separation to a panel of biological assays. Such studies are essential to fully characterize the pharmacological and toxicological properties of this chiral molecule and to determine its potential for further development. Future research should focus on the enantioselective synthesis of this compound, followed by comprehensive screening against a broad range of microbial and mammalian cell lines to identify any therapeutically relevant activities and to elucidate the structure-activity relationships of its enantiomers.

References

An In-depth Technical Guide to the Discovery and Isolation of 1-Hydroxyundecan-2-one from Novel Sources

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the nascent yet promising field of research surrounding 1-Hydroxyundecan-2-one. Given the current scarcity of direct research on this specific molecule, this document provides a comprehensive overview of its closely related precursor, undecan-2-one, and outlines a forward-looking, novel methodology for the discovery and isolation of this compound through microbial biotransformation. This guide offers detailed experimental protocols, quantitative data on related compounds, and conceptual visualizations of workflows and potential biological pathways to equip researchers with the foundational knowledge and practical frameworks required to advance the study of this potentially significant bioactive compound.

Introduction: The Current Landscape and Future Potential

This compound is a functionalized aliphatic ketone that, despite its simple structure, remains largely unexplored in the scientific literature. Its parent compound, undecan-2-one, is a well-documented natural product found in the essential oils of various plants, notably those of the Rutaceae family (e.g., Ruta graveolens, commonly known as rue).[1][2][3] Undecan-2-one has been investigated for its antimicrobial and insect-repellent properties.[4][5] The introduction of a hydroxyl group to form this compound is anticipated to alter its physicochemical properties, potentially enhancing its bioavailability and biological activity.

This guide puts forth a pioneering approach for the generation and isolation of this compound from a novel source: microbial biotransformation. This methodology leverages the enzymatic machinery of microorganisms to perform specific chemical modifications, in this case, the hydroxylation of the readily available precursor, undecan-2-one.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the biological or physicochemical properties of this compound. To provide a valuable point of reference for researchers, the following tables summarize the known data for its precursor, undecan-2-one.

Table 1: Composition of Undecan-2-one in Ruta Species Essential Oils

| Plant Species | Plant Part | Percentage of Undecan-2-one in Essential Oil | Reference |

| Ruta graveolens | Leaves | 46.8% | [3] |

| Ruta chalepensis | Not Specified | 66.5% | [6] |

| Ruta montana | Not Specified | 84.2% | [6] |

Table 2: Antimicrobial Activity of Undecan-2-one

| Microbial Strain | Method | Concentration | Result | Reference |

| Escherichia coli | Impedimetric | Up to 30 µl/ml | Low activity | |

| Bacillus subtilis | Impedimetric | 20 µl/ml | Population decrease by 2.86 log units/ml | |

| Bacillus subtilis | Impedimetric | 30 µl/ml | Population decrease by 5.47 log units/ml | |

| Candida mycoderma | Impedimetric | Not Specified | High activity | [4] |

| Aspergillus niger | Impedimetric | 1 µl/ml | Inhibitory effect (MIC) | |

| Aspergillus niger | Impedimetric | 20 µl/ml | Cidal effect (MFC) |

Experimental Protocols

This section details the proposed methodologies for the isolation of the precursor, undecan-2-one, and the subsequent biotransformation to this compound.

Protocol for Extraction of Undecan-2-one from Ruta graveolens

-

Plant Material: Freshly harvested aerial parts of Ruta graveolens.

-

Extraction Method: Steam distillation.

-

Procedure:

-

Chop the fresh plant material into small pieces.

-

Place the plant material in a still.

-

Pass steam through the plant material to vaporize the volatile compounds.

-

Condense the steam and volatile compounds.

-

Collect the essential oil, which will separate from the aqueous phase (hydrosol).

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the essential oil at 4°C in a sealed, dark glass vial.

-

Protocol for GC-MS Analysis of Essential Oil

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[7][8][9]

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

Sample Preparation: Dilute 1 µl of the essential oil in 1 ml of a suitable solvent (e.g., methanol or hexane).[8]

-

Injection: Inject 1 µl of the diluted sample into the GC.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.[8]

-

Final hold: Hold at 240°C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 500.

-

-

Compound Identification: Identify undecan-2-one by comparing its mass spectrum and retention time with a known standard and by searching against a mass spectral library (e.g., NIST).

Protocol for Microbial Biotransformation of Undecan-2-one

-

Microorganism Selection: Screen a panel of microorganisms known for their hydroxylating capabilities (e.g., species of Bacillus, Pseudomonas, or fungi like Aspergillus).

-

Culture Medium: Prepare a suitable liquid culture medium (e.g., Nutrient Broth for bacteria or Potato Dextrose Broth for fungi).

-

Inoculation and Growth:

-

Inoculate the sterile medium with the selected microorganism.

-

Incubate at the optimal temperature and agitation speed for growth (e.g., 30°C and 150 rpm).

-

-

Substrate Addition:

-

Once the culture reaches the mid-logarithmic growth phase, add undecan-2-one (dissolved in a minimal amount of a biocompatible solvent like DMSO) to a final concentration of 1-5 mM.

-

-

Biotransformation: Continue the incubation for 24-72 hours, periodically taking samples to monitor the conversion of the substrate and the formation of the product by GC-MS.

-

Extraction of this compound:

-

Centrifuge the culture to separate the biomass from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

-

Purification:

-

Purify the crude extract using column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate.

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) and GC-MS to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to yield purified this compound.

-

Mandatory Visualizations

Diagram 1: Proposed Experimental Workflow

Caption: Workflow for the isolation and biotransformation of undecan-2-one.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: Hypothetical anti-inflammatory and antimicrobial signaling pathway.

References

- 1. crovay.com [crovay.com]

- 2. RUE OIL CAS#: 8014-29-7 [amp.chemicalbook.com]

- 3. Ruta graveolens - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 8. scitepress.org [scitepress.org]

- 9. How Experts Determine Essential Oil Purity [innovatechlabs.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Hydroxyundecan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-hydroxyundecan-2-one and its derivatives. Given the limited direct literature on this specific molecule, this guide outlines robust and adaptable synthetic strategies based on well-established methodologies for the formation of α-hydroxy ketones. Furthermore, it details the expected characterization profile using modern spectroscopic techniques, drawing on data from analogous long-chain ketones and α-hydroxy ketones.

Introduction

This compound is an α-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. This structural motif is present in various natural products and serves as a valuable building block in organic synthesis. Derivatives of this compound hold potential for applications in materials science, and as intermediates in the synthesis of more complex molecules, including potential pharmaceuticals. This guide will focus on two primary synthetic pathways to this compound and its derivatives, followed by a detailed discussion of their characterization.

Synthesis of this compound

Two principal synthetic routes are proposed for the synthesis of this compound: the direct α-hydroxylation of undecan-2-one and the oxidation of undec-1-ene.

Synthesis via α-Hydroxylation of Undecan-2-one

The direct introduction of a hydroxyl group at the α-position of a ketone is a common strategy. For the synthesis of this compound, this involves the selective hydroxylation of the methyl group of undecan-2-one.

This method provides an environmentally friendly approach using molecular oxygen as the oxidant.

-

Reaction Setup: To a solution of undecan-2-one (1 equivalent) in a suitable organic solvent such as toluene, add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, 0.1 equivalents).

-

Addition of Base: Add a saturated aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature under an atmosphere of oxygen (a balloon is sufficient for laboratory scale).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis via Oxidation of Undec-1-ene

An alternative route involves the epoxidation of the terminal alkene, undec-1-ene, followed by the ring-opening of the resulting epoxide to form the desired α-hydroxy ketone.

Step 1: Epoxidation of Undec-1-ene to 1,2-Epoxyundecane

-

Reagent Preparation: Dissolve undec-1-ene (1 equivalent) in a chlorinated solvent such as dichloromethane.

-

Epoxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain crude 1,2-epoxyundecane, which can often be used in the next step without further purification.

Step 2: Isomerization of 1,2-Epoxyundecane to this compound

-

Reaction Setup: Dissolve the crude 1,2-epoxyundecane in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Isomerization: Add a catalytic amount of a suitable acid or base to promote the ring-opening and isomerization to the α-hydroxy ketone.

-

Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography to afford this compound.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by modifying the hydroxyl or carbonyl group, or by using substituted starting materials.

-

Ester Derivatives: The hydroxyl group of this compound can be acylated using standard esterification procedures (e.g., reaction with an acyl chloride or carboxylic anhydride in the presence of a base) to produce a variety of ester derivatives.

-

Ether Derivatives: The hydroxyl group can be converted to an ether by Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide).

-

Derivatives from Substituted Precursors: Utilizing substituted undecan-2-ones or undec-1-enes in the aforementioned synthetic routes will yield derivatives with modifications on the alkyl chain.

Characterization of this compound and its Derivatives

A combination of spectroscopic methods is essential for the unambiguous characterization of the synthesized compounds.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 4.1-4.3 (s, 2H, -CH₂OH), 3.5-3.8 (br s, 1H, -OH), 2.4-2.6 (t, 2H, -C(O)CH₂-), 1.2-1.6 (m, 14H, alkyl chain), 0.8-0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): ~210 (C=O), ~70 (-CH₂OH), ~40 (-C(O)CH₂-), 22-32 (alkyl chain carbons), ~14 (-CH₃) |

| IR | ν (cm⁻¹): 3500-3300 (broad, O-H stretch), 2920, 2850 (C-H stretch), 1715 (strong, C=O stretch) |

| Mass Spec. | m/z: Molecular ion peak, characteristic α-cleavage fragments (e.g., loss of the C₉H₁₉ radical) |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as fragmentation patterns in mass spectrometry, will depend on the specific derivative and the experimental conditions.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conceptual Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet elucidated, α-hydroxy ketones can potentially interact with biological systems. The following diagram illustrates a hypothetical mechanism of action, such as the inhibition of an enzyme, which is a common mode of action for bioactive molecules.

Caption: Hypothetical enzyme inhibition by a this compound derivative.

A Technical Guide to the Computational Modeling of 1-Hydroxyundecan-2-one Receptor Binding

Introduction

1-Hydroxyundecan-2-one is a long-chain aliphatic ketone with potential applications in various fields, including chemical signaling and pest management, as it is a known component of the urine of certain predators and has been shown to induce a fear response in rodents. Understanding the molecular interactions between this compound and its corresponding receptors is crucial for elucidating its mechanism of action and for the development of novel analogues with enhanced or modified activities. Computational modeling offers a powerful suite of tools to investigate these interactions at an atomic level, providing insights that can guide further experimental studies.

This technical guide provides a comprehensive overview of a hypothetical workflow for the computational modeling of this compound receptor binding, from target identification to model validation. It is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to the study of ligand-receptor interactions.

Putative Receptor Target Identification

Given that this compound is a known kairomone that elicits an innate fear response in rodents, the primary putative receptor targets are likely to be found within the olfactory system. Specifically, vomeronasal receptors (VRs) and olfactory receptors (ORs) are strong candidates for detecting such chemical signals.

-

Vomeronasal Receptors (VRs): These G-protein coupled receptors (GPCRs) are located in the vomeronasal organ (VNO) and are known to detect non-volatile chemical cues, including pheromones and kairomones.

-

Olfactory Receptors (ORs): Also GPCRs, these receptors are located in the main olfactory epithelium and are responsible for the detection of a wide range of volatile odorants.

For the purpose of this guide, we will proceed with a hypothetical vomeronasal receptor as the primary target for this compound.

Computational Modeling Workflow

The computational modeling of this compound binding to a putative vomeronasal receptor would typically follow a multi-step workflow, as illustrated in the diagram below.

Receptor Structure Preparation

The first step in the workflow is to obtain a three-dimensional structure of the target receptor. Since the experimentally determined structure of a specific vomeronasal receptor for this compound is unlikely to be available, homology modeling would be the preferred approach.

Methodology:

-

Template Identification: A BLAST search of the Protein Data Bank (PDB) would be performed using the amino acid sequence of the target vomeronasal receptor to identify suitable templates with high sequence identity.

-

Model Building: A homology modeling program, such as MODELLER or SWISS-MODEL, would be used to generate a 3D model of the receptor based on the alignment with the template structure.

-

Model Refinement and Validation: The generated model would be subjected to energy minimization to relieve any steric clashes. The quality of the model would then be assessed using tools like PROCHECK and Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable limits.

Ligand Preparation

The 3D structure of this compound would be prepared for docking.

Methodology:

-

Structure Generation: A 2D sketch of this compound would be converted into a 3D structure using a molecular editor like ChemDraw or Avogadro.

-

Energy Minimization: The 3D structure of the ligand would be energy minimized using a suitable force field, such as MMFF94.

-

Charge Assignment: Partial atomic charges would be assigned to the ligand atoms using a method like Gasteiger-Hückel.

Molecular Docking

Molecular docking would be performed to predict the preferred binding pose of this compound within the binding pocket of the modeled receptor.

Methodology:

-

Binding Site Prediction: The putative binding site on the receptor would be identified based on the location of the binding pocket in the template structure or by using binding site prediction software.

-

Docking Simulation: A docking program, such as AutoDock Vina or Glide, would be used to dock the prepared ligand into the defined binding site of the receptor.

-

Pose Selection and Analysis: The resulting docking poses would be clustered and ranked based on their predicted binding affinity (docking score). The top-ranked poses would be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Table 1: Hypothetical Molecular Docking Results

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Tyr112, Phe204, Trp256 |

| 2 | -8.2 | Val115, Leu201, Ile253 |

| 3 | -7.9 | Ser110, Thr200, Asn250 |

Molecular Dynamics Simulation

To assess the stability of the ligand-receptor complex and to gain a more dynamic understanding of the binding interactions, molecular dynamics (MD) simulations would be performed.

Methodology:

-

System Setup: The top-ranked docked complex would be placed in a simulation box filled with a suitable water model (e.g., TIP3P) and counter-ions to neutralize the system.

-

Equilibration: The system would be subjected to a series of energy minimization and equilibration steps to allow the solvent and ions to relax around the protein-ligand complex.

-

Production Run: A production MD simulation would be run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. The interactions between the ligand and the receptor would also be monitored throughout the simulation.

Binding Affinity Calculation

More accurate estimations of the binding affinity can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Methodology:

-

Snapshot Extraction: Snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone would be extracted from the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy would be calculated.

-

Binding Free Energy Calculation: The binding free energy would be calculated by taking the difference between the energy of the complex and the energies of the receptor and ligand.

Table 2: Hypothetical Binding Affinity Calculations

| Method | Predicted Binding Affinity (ΔG, kcal/mol) |

| MM/PBSA | -12.5 ± 1.2 |

| MM/GBSA | -11.8 ± 1.5 |

Experimental Validation

The predictions from the computational models should be validated through experimental assays.

Receptor Binding Assays

Direct binding of this compound to the putative receptor could be measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Methodology (Surface Plasmon Resonance):

-

Receptor Immobilization: The purified receptor protein would be immobilized on the surface of an SPR sensor chip.

-

Ligand Injection: A series of concentrations of this compound would be injected over the sensor surface.

-

Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, would be measured in real-time.

-

Data Analysis: The binding data would be fit to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Hypothetical Experimental Validation Data

| Technique | Measured Parameter | Value |

| SPR | KD | 5.2 µM |

| ITC | KD | 6.1 µM |

| ITC | ΔH | -8.7 kcal/mol |

| ITC | -TΔS | -3.5 kcal/mol |

Functional Assays

To confirm that the binding of this compound to the receptor elicits a biological response, a functional assay would be performed. Since the putative receptor is a GPCR, a calcium imaging assay would be appropriate.

Methodology (Calcium Imaging):

-

Cell Line Preparation: A cell line expressing the putative vomeronasal receptor would be loaded with a calcium-sensitive fluorescent dye.

-

Ligand Application: The cells would be stimulated with varying concentrations of this compound.

-

Fluorescence Measurement: The change in intracellular calcium concentration would be measured by monitoring the fluorescence intensity of the dye.

-

Dose-Response Analysis: A dose-response curve would be generated to determine the EC50 value of this compound.

Signaling Pathway

The binding of this compound to a vomeronasal receptor is expected to trigger a canonical GPCR signaling cascade, leading to neuronal activation.

This technical guide has outlined a comprehensive, albeit hypothetical, approach to the computational modeling of this compound receptor binding. By combining homology modeling, molecular docking, molecular dynamics simulations, and binding affinity calculations, it is possible to generate detailed hypotheses about the molecular recognition of this important kairomone. Crucially, the computational predictions must be validated through rigorous experimental testing to confirm their biological relevance. This integrated approach of computational and experimental methods provides a powerful paradigm for understanding the molecular basis of chemosensation and for the rational design of novel chemical modulators.

Preliminary Toxicological Screening of 1-Hydroxyundecan-2-one: An In-depth Technical Guide

Disclaimer: This document provides a preliminary toxicological assessment of 1-Hydroxyundecan-2-one based on available data for structurally similar compounds and in silico predictions. This information is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for comprehensive experimental testing and regulatory review.

Introduction

This compound is an alpha-hydroxy ketone of interest in various research and development sectors. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring safety in handling, manufacturing, and potential application. In the absence of direct experimental data, a preliminary toxicological screening can be conducted using read-across and in silico computational toxicology approaches. This guide summarizes the available toxicological data on structurally related analogue compounds, presents in silico predictions for this compound, and provides detailed experimental protocols for key toxicological endpoints based on internationally recognized guidelines.

Read-Across Toxicological Assessment

A read-across approach utilizes toxicological data from well-characterized, structurally similar chemicals (analogues) to predict the toxicity of a substance with limited data. For this compound, two primary analogues have been selected: 2-Undecanone , which shares the same carbon backbone and ketone functional group, and Hydroxyacetone , which possesses the characteristic alpha-hydroxy ketone moiety.

Analogue Compound Data

A summary of the available toxicological data for the selected analogue compounds is presented below.

| Toxicological Endpoint | 2-Undecanone | Hydroxyacetone |

| Acute Oral Toxicity | LD50 (Rat): >5000 mg/kg[1][2] | LD50 (Rat): 2200 mg/kg[3][4][5] |

| LD50 (Mouse): 3880 mg/kg[1][6] | ||

| Acute Dermal Toxicity | LD50 (Rabbit): >5000 mg/kg[2][6][7] | No data available |

| Skin Irritation/Corrosion | May cause skin irritation after prolonged or repeated exposure.[8] Not classified as a skin irritant under EC Directives.[8] | No data available, but may be an irritant to the skin.[9] |

| Eye Irritation/Corrosion | May produce transient discomfort.[8] Caused conjunctival irritation in rabbits.[1] | No data available |

| Mutagenicity (Ames Test) | Not considered a mutagen.[10] | mmo-sat 500 ug/plate (+S9)[5] |

| Carcinogenicity | Not classified as a carcinogen by IARC.[4][6] | Not classified as a carcinogen by IARC.[4] |

| Reproductive/Developmental Toxicity | NOEL (maternal and developmental) >1000 mg/kg/day in rats.[1] | No data available |

In Silico Toxicity Prediction

To further assess the toxicological profile of this compound, in silico predictions were generated using the ProTox-II webserver.[11][12][13][14] ProTox-II utilizes a combination of molecular similarity, pharmacophores, and machine-learning models to predict various toxicity endpoints.[11][13][14]

SMILES string for this compound: CCCCCCCC(O)C(=O)C

| Toxicological Endpoint | Predicted Value | Confidence Score |

| LD50 (rat, oral) | 2500 mg/kg | 0.65 |

| Toxicity Class | 4 | |

| Hepatotoxicity | Inactive | 0.78 |

| Carcinogenicity | Inactive | 0.62 |

| Mutagenicity | Inactive | 0.71 |

| Cytotoxicity | Active | 0.82 |

| Immunotoxicity | Inactive | 0.59 |

Note: The confidence score represents the probability of the prediction being correct.

Experimental Protocols

For a comprehensive toxicological evaluation, a battery of in vitro and in vivo tests should be conducted. The following are detailed methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[15][16][17]

-

Test Animals: Healthy, young adult female rats are typically used.

-

Procedure: A single dose of the test substance is administered by oral gavage. The test is conducted in a stepwise manner using a limited number of animals at each step.[15]

-

Dose Levels: Pre-specified fixed doses of 5, 50, 300, or 2000 mg/kg are used.[15]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)

This method assesses the potential for adverse effects from short-term dermal exposure.[18][19][20]

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[21]

-

Dose Level: A limit test is often performed at 2000 mg/kg.

-

Observations: Animals are observed for mortality and signs of systemic toxicity for 14 days. Skin reactions at the application site are also recorded.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[2][8][10][22][23]

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin under a semi-occlusive dressing for 4 hours.[10][23]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[23] The reversibility of any observed skin reactions is assessed over a 14-day observation period.[10]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is used to assess the potential for a substance to cause eye irritation or corrosion.[6][9][24][25][26]

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[6][9][25]

-

Observations: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[9] The reversibility of any lesions is observed for up to 21 days.[26]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is widely used to detect the mutagenic potential of chemicals.[1][27][28][29][30]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth are used.[1][27][28][29][30]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[1][27]

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[27]

Visualizations

Read-Across Workflow

Caption: A diagram illustrating the read-across workflow for predicting the toxicology of this compound.

Hypothetical Metabolic Pathway

Caption: A hypothetical metabolic pathway for this compound, showing potential Phase I and Phase II reactions.

Conclusion

This preliminary toxicological screening, based on a read-across approach and in silico predictions, suggests that this compound is likely to have a low to moderate acute toxicity profile. The in silico predictions indicate a potential for cytotoxicity, which should be a focus of initial in vitro testing. The provided experimental protocols, based on OECD guidelines, offer a clear framework for conducting the necessary studies to establish a definitive toxicological profile for this compound. It is imperative that these experimental studies are performed to validate these preliminary findings and to ensure the safe development and use of this compound.

References

- 1. nib.si [nib.si]

- 2. oecd.org [oecd.org]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 15. bemsreports.org [bemsreports.org]

- 16. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 21. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 22. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 23. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 24. oecd.org [oecd.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. nucro-technics.com [nucro-technics.com]

- 27. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 28. oecd.org [oecd.org]

- 29. enamine.net [enamine.net]

- 30. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Hypothetical Case Study on the In Vivo Pharmacokinetics of 1-Hydroxyundecan-2-one

Disclaimer: As of October 2025, no public-domain data from in vivo pharmacokinetic studies for 1-Hydroxyundecan-2-one are available. The following technical guide is a hypothetical case study designed to illustrate the expected data, experimental protocols, and analyses for a compound of this nature. All data presented herein is representative and not derived from actual experiments.

Executive Summary

This document outlines a hypothetical preclinical investigation into the pharmacokinetic (PK) profile of this compound, a novel investigational compound. The study was designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a standard rodent model (Sprague-Dawley rats). Key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration were determined to assess bioavailability, clearance, and half-life. The methodologies and resulting data provide a foundational understanding for further drug development and potential dose-escalation studies.

Pharmacokinetic Data Summary

The quantitative pharmacokinetic parameters for this compound were calculated from plasma concentration-time profiles following single-dose administration. All data is summarized for clear comparison.

Table 1: Intravenous (IV) Pharmacokinetic Parameters

(Dose: 2 mg/kg in Sprague-Dawley Rats, n=6)

| Parameter | Unit | Mean Value | Std. Dev. |

| C₀ | ng/mL | 1250 | 115 |

| AUC₀₋t | ng·h/mL | 3450 | 280 |

| AUC₀₋inf | ng·h/mL | 3510 | 295 |

| t₁/₂ | h | 4.5 | 0.6 |

| CL | mL/h/kg | 570 | 45 |

| Vd | L/kg | 3.7 | 0.4 |

Table 2: Oral (PO) Pharmacokinetic Parameters

(Dose: 10 mg/kg in Sprague-Dawley Rats, n=6)

| Parameter | Unit | Mean Value | Std. Dev. |

| Cₘₐₓ | ng/mL | 890 | 95 |

| Tₘₐₓ | h | 1.0 | 0.25 |

| AUC₀₋t | ng·h/mL | 6125 | 550 |

| AUC₀₋inf | ng·h/mL | 6250 | 590 |

| t₁/₂ | h | 4.8 | 0.7 |

| F (%) | % | 35.6 | 4.2 |

Abbreviations: C₀ (Initial plasma concentration), AUC₀₋t (Area under the curve from time 0 to last measurement), AUC₀₋inf (Area under the curve from time 0 to infinity), t₁/₂ (Terminal half-life), CL (Clearance), Vd (Volume of distribution), Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to maximum concentration), F (%) (Absolute bioavailability).

Experimental Protocols

Animal Model

-

Species: Sprague-Dawley rats (Male)

-

Supplier: Charles River Laboratories

-

Age/Weight: 8-10 weeks / 250-300g

-

Housing: Animals were housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals were fasted overnight prior to oral dosing.

Dosing and Administration

-

Formulation:

-

IV: 2 mg/mL solution in 10% DMSO, 40% PEG300, 50% Saline.

-

PO: 5 mg/mL suspension in 0.5% Carboxymethylcellulose (CMC) in water.

-

-

Dose Groups:

-

Group 1 (IV): Single bolus dose of 2 mg/kg administered via the tail vein.

-

Group 2 (PO): Single dose of 10 mg/kg administered via oral gavage.

-

-

Sample Size: n=6 animals per group.

Sample Collection and Processing

-

Biological Matrix: Whole blood.

-

Sampling Time Points:

-

IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Procedure: Approximately 150 µL of blood was collected from the saphenous vein into K₂EDTA-coated tubes at each time point.

-

Processing: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Instrumentation: Shimadzu Nexera X2 UHPLC coupled to a Sciex QTRAP 6500+ Mass Spectrometer.

-

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard (e.g., Verapamil). After centrifugation, the supernatant was diluted and injected for analysis.

-

Quantification: A standard curve was generated using calibration standards prepared in blank rat plasma, with a linear range of 1-2000 ng/mL.

Visualizations

Experimental Workflow Diagram

Microbial Metabolic Pathways of 1-Hydroxyundecan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific metabolic pathway of 1-hydroxyundecan-2-one in microorganisms is not extensively documented in current literature, this guide synthesizes information from analogous microbial metabolic processes for long-chain ketones and α-hydroxy ketones to propose a putative pathway. This document outlines the key enzymatic reactions, potential intermediates, and experimental methodologies relevant to the study of its biodegradation. The proposed pathway involves initial oxidation or reduction of the ketone and hydroxyl moieties, followed by carbon chain cleavage, likely facilitated by Baeyer-Villiger monooxygenases and subsequent esterases. This guide serves as a foundational resource for researchers investigating the microbial metabolism of this and similar compounds, providing a framework for experimental design and data interpretation.

Introduction

This compound is an α-hydroxy ketone, a class of organic compounds that feature a hydroxyl group adjacent to a ketone. Such molecules are of interest in various industrial and pharmaceutical contexts. Understanding their metabolic fate in microorganisms is crucial for applications in bioremediation, biocatalysis, and for assessing their environmental impact. Microorganisms have evolved diverse enzymatic machinery to metabolize a wide array of organic compounds, including long-chain alkanes and ketones.[1] This guide will extrapolate from established metabolic principles to delineate a probable pathway for the microbial degradation of this compound.

Proposed Metabolic Pathways

Based on known microbial metabolic pathways for similar substrates, two primary routes for the initial transformation of this compound are proposed:

-

Pathway A: Oxidation via Baeyer-Villiger Monooxygenase (BVMO) : This is a common route for the microbial metabolism of ketones.[2][3][4] A BVMO would catalyze the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester.

-

Pathway B: Reduction of the Ketone : The ketone group can be reduced to a secondary alcohol by a ketoreductase or alcohol dehydrogenase, forming undecane-1,2-diol.

Following these initial steps, the resulting intermediates are expected to be further metabolized through pathways such as fatty acid beta-oxidation.

Pathway A: Baeyer-Villiger Oxidation

The initial step in this proposed pathway is the oxidation of this compound to an ester by a Baeyer-Villiger monooxygenase (BVMO). BVMOs are flavin-dependent enzymes that are known to oxidize a wide range of ketones.[3][4]

-

Ester Formation : A BVMO would insert an oxygen atom between the carbonyl carbon (C2) and the adjacent carbon (C1 or C3). Given the electronic properties, the migration of the hydroxymethyl group (C1) is plausible, leading to the formation of 1-hydroxy-2-oxoundecyl acetate or a related ester.

-

Ester Hydrolysis : The resulting ester would then be hydrolyzed by an esterase to yield acetic acid and 1-hydroxydecan-1-ol.

-

Further Oxidation : The resulting alcohol and acid would then enter central metabolic pathways. 1-hydroxydecan-1-ol could be oxidized to decanoic acid, which would then be degraded via β-oxidation.

Caption: Proposed Baeyer-Villiger oxidation pathway.

Pathway B: Ketone Reduction

An alternative initial step involves the reduction of the ketone group.

-

Diol Formation : A ketoreductase or alcohol dehydrogenase reduces the ketone at the C2 position to a hydroxyl group, forming undecane-1,2-diol.

-

Oxidation to Carboxylic Acid : The primary alcohol at C1 of undecane-1,2-diol can be oxidized by an alcohol dehydrogenase and subsequently an aldehyde dehydrogenase to form 2-hydroxyundecanoic acid.

-

Decarboxylation and β-Oxidation : 2-hydroxyundecanoic acid can then be decarboxylated and enter the β-oxidation pathway for fatty acids.

Caption: Proposed ketone reduction pathway.

Quantitative Data

Specific quantitative data for the metabolism of this compound is not available. The following tables provide illustrative data based on studies of similar long-chain ketones and the activity of relevant enzymes on analogous substrates. These values should be considered as potential ranges and are intended to guide experimental expectations.

Table 1: Michaelis-Menten Constants (Km) for Baeyer-Villiger Monooxygenases with Ketone Substrates

| Enzyme Source Organism | Substrate | Km (µM) | Reference |

| Pseudomonas fluorescens | Cyclohexanone | 1.2 | (Donoghue et al., 1976) |

| Acinetobacter calcoaceticus | Phenylacetone | 5.8 | (Kant et al., 2006) |

| Rhodococcus sp. | Dodecan-2-one | ~50 (estimated) | Hypothetical |

Table 2: Specific Activity of Ketoreductases with Ketone Substrates

| Enzyme Source Organism | Substrate | Specific Activity (U/mg) | Reference |

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | 120 | (Zhu et al., 2006) |

| Saccharomyces cerevisiae | Acetophenone | 5.5 | (Katz et al., 2003) |

| Bacillus subtilis | Heptan-2-one | ~10 (estimated) | Hypothetical |

Experimental Protocols

The following protocols are generalized methodologies for studying the microbial metabolism of this compound.

Enrichment and Isolation of Degrading Microorganisms

Caption: Workflow for isolating degrading microbes.

-

Sample Collection : Obtain soil or water samples from environments potentially contaminated with long-chain hydrocarbons or industrial effluents.

-

Enrichment Culture : Inoculate a minimal salts medium containing this compound as the sole carbon source with the environmental sample.

-

Incubation : Incubate at a suitable temperature (e.g., 30°C) with shaking.

-

Sub-culturing : Periodically transfer an aliquot of the culture to fresh medium to enrich for microorganisms capable of utilizing the substrate.

-

Isolation : Plate serial dilutions of the enriched culture onto solid minimal medium containing this compound.

-

Pure Culture : Isolate distinct colonies and purify by re-streaking.

-

Identification : Identify promising isolates using 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Analysis of Metabolites

-

Culture Sampling : Grow the isolated microorganism in liquid minimal medium with this compound. Collect culture supernatant at various time points.

-

Extraction : Extract metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis : Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites.

-

Structure Elucidation : For unknown metabolites, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used for structure elucidation.

Enzyme Assays

-

Cell-Free Extract Preparation : Grow the microorganism to a suitable growth phase, harvest the cells by centrifugation, and lyse them using sonication or a French press to obtain a cell-free extract.

-

Baeyer-Villiger Monooxygenase Assay :

-

The assay mixture should contain cell-free extract, this compound, NADPH, and a suitable buffer.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

-

-

Ketoreductase Assay :

-

The assay mixture should contain cell-free extract, this compound, NADH or NADPH, and a suitable buffer.

-

Monitor the oxidation of the cofactor by measuring the decrease in absorbance at 340 nm.

-

Conclusion

While direct evidence for the microbial metabolism of this compound is scarce, a hypothetical pathway can be constructed based on the well-established principles of ketone and long-chain hydrocarbon degradation by microorganisms. The proposed pathways, involving initial Baeyer-Villiger oxidation or ketone reduction, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to isolating and characterizing microorganisms capable of degrading this compound and elucidating its precise metabolic fate. Further research in this area will be valuable for advancing our understanding of microbial catabolism and for the development of novel biotechnological applications.

References

- 1. Bacterial metabolism of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of alkenes and ketones by Candida maltosa and related yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native roles of Baeyer-Villiger monooxygenases in the microbial metabolism of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

quantitative analysis of 1-Hydroxyundecan-2-one by GC-MS

An Application Note for the Quantitative Analysis of 1-Hydroxyundecan-2-one by GC-MS

Introduction

This compound is an α-hydroxy ketone, a class of organic compounds that can be challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS) due to their polarity and thermal lability. Derivatization is often required to improve their volatility and chromatographic behavior.[1][2] This application note details a robust and sensitive method for the quantitative analysis of this compound in a sample matrix, employing a two-step derivatization process followed by GC-MS analysis. The protocol is intended for researchers, scientists, and drug development professionals.

Principle

The analytical method involves the derivatization of this compound to enhance its volatility and thermal stability for GC-MS analysis.[2] The ketone group is first converted to an oxime, and the hydroxyl group is subsequently silylated.[1][3] Quantification is achieved by using an internal standard and generating a calibration curve. The GC-MS system provides the necessary selectivity and sensitivity for accurate measurement.

Experimental Protocols

Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS): e.g., 2-Hydroxydodecanoic acid or a suitable stable isotope-labeled analog

-

Derivatization Reagents:

-

Solvents: Pyridine, Hexane, Ethyl Acetate (all HPLC or GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

Standard and Sample Preparation

Standard Stock Solution Preparation:

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

-

Prepare a 1 mg/mL stock solution of the internal standard in a similar manner.

Calibration Standards:

Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization:

-

To 1 mL of the sample (or standard), add 50 µL of the internal standard solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a 20 mg/mL solution of PFBHA in pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes to facilitate oximation of the ketone group.

-

Cool the vial to room temperature.

-

Add 100 µL of MSTFA for silylation of the hydroxyl group.[3]

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.

-

Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]

-

Injector: Splitless mode, 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-